Senexin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H27N5O |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

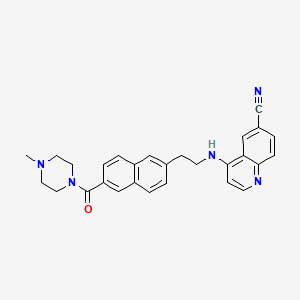

4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinoline-6-carbonitrile |

InChI |

InChI=1S/C28H27N5O/c1-32-12-14-33(15-13-32)28(34)24-6-5-22-16-20(2-4-23(22)18-24)8-10-30-27-9-11-31-26-7-3-21(19-29)17-25(26)27/h2-7,9,11,16-18H,8,10,12-15H2,1H3,(H,30,31) |

InChI Key |

AFUHWZUYZJGVKM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=C5C=C(C=CC5=NC=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Senexin C: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senexin C is a potent, selective, and orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are components of the Mediator complex, a crucial multiprotein assembly that regulates transcription by RNA polymerase II.[3] Unlike other CDKs known for their roles in cell cycle progression, CDK8 and CDK19 are transcriptional regulators.[2] Elevated expression of CDK8 and CDK19 has been implicated in numerous cancers, including colorectal, breast, prostate, and pancreatic cancer, making them attractive targets for therapeutic intervention.[3] this compound represents an optimized quinoline-based derivative designed for improved metabolic stability and sustained inhibition of its targets compared to earlier prototypes like Senexin B.[2] This document provides a detailed overview of this compound's mechanism of action, its effects on key signaling pathways, and relevant experimental data and protocols.

Core Mechanism of Action: Inhibition of the Mediator Kinase Module

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of CDK8 and CDK19. These kinases form the enzymatic core of the Mediator's CDK module, which also includes Cyclin C, MED12, and MED13.[2] By binding to CDK8 and CDK19, this compound prevents the phosphorylation of their downstream targets, thereby modulating gene transcription.

A key feature of this compound is its sustained target inhibition, attributed to a longer residence time on CDK8/19 compared to its predecessors.[3] This prolonged engagement leads to a more durable suppression of CDK8/19-dependent gene expression.[2] The selectivity of this compound for CDK8/19 is crucial; it has been shown to have no effect on reporter gene induction in CDK8/19 double-knockout (dKO) cells, confirming its on-target activity.[2]

Figure 1: Inhibition of the Mediator Kinase Module by this compound.

Modulation of Oncogenic Signaling Pathways

By inhibiting CDK8/19, this compound disrupts several pro-tumorigenic signaling pathways that are aberrantly activated in cancer.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a critical regulator of cell proliferation and is frequently dysregulated in cancers, particularly colorectal cancer.[4][5] CDK8 acts as a coactivator of β-catenin-driven transcription.[6][7] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation.[8] Upon Wnt pathway activation, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes like c-Myc and Cyclin D1.[5][9] this compound, by inhibiting CDK8, prevents the phosphorylation of β-catenin and other necessary co-factors, thereby suppressing the transcription of these oncogenes.[6][7]

Figure 2: this compound disrupts Wnt/β-catenin signaling by inhibiting CDK8.

STAT Signaling

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, and its dysregulation is common in cancer, contributing to proliferation, survival, and immune evasion.[10] CDK8 can directly phosphorylate STAT proteins, particularly STAT1 on serine 727 (S727), which is crucial for its transcriptional activity.[6] This phosphorylation enhances the expression of genes involved in inflammation and tumor progression. This compound has been shown to inhibit STAT1 S727 phosphorylation, thereby downregulating the expression of STAT1-dependent genes.[6] This mechanism is particularly relevant in cancers driven by inflammatory signals.

Figure 3: this compound inhibits STAT-mediated transcription via CDK8.

Quantitative Data Summary

This compound demonstrates potent and selective inhibitory activity against CDK8 and CDK19 across various assays. Its efficacy has been quantified in biochemical, cell-based, and in vivo models.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Metric | Value (nM) | Reference |

| Kinase Assay | CDK8/CycC | IC₅₀ | 3.6 | [1] |

| Binding Assay | CDK8/CycC | Kd | 1.4 | [2][11] |

| Binding Assay | CDK19/CycC | Kd | 2.9 | [2][11] |

| Cellular Assay | 293-NFκB-Luc | IC₅₀ | 56 | [1] |

| Cellular Assay | MV4-11-Luc | IC₅₀ | 108 | [1] |

IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are outlines for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

-

Reaction Setup : In a 96-well plate, combine the reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), purified CDK8/Cyclin C enzyme, and the desired concentrations of this compound (or DMSO vehicle control).

-

Initiation : Start the kinase reaction by adding a mixture of ATP (e.g., 10 µl of ATP/³³P-γ-ATP) and a suitable substrate (e.g., a peptide substrate like RbING).

-

Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination : Stop the reaction by adding a quench buffer containing EDTA (e.g., 50 µl of 2% phosphoric acid or similar).

-

Detection : Measure the incorporation of the radiolabel into the substrate using a scintillation counter or filter-binding assay. For non-radioactive methods, fluorescence polarization can be used, where a fluorescently labeled substrate and a specific antibody are added after quenching.[12]

-

Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 4: Workflow for an in vitro kinase inhibition assay.

Western Blot for Phospho-STAT1

This protocol is used to assess the effect of this compound on the phosphorylation of a specific downstream target within a cellular context.

-

Cell Culture and Treatment : Plate cancer cells (e.g., CT26 or HCT116) and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 3 hours).[6] If studying induced phosphorylation, stimulate with a cytokine (e.g., IFN-γ) for the last 30 minutes of incubation.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (S727) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection : Visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing : To normalize the data, the membrane can be stripped of antibodies and reprobed with an antibody for total STAT1 and a loading control like β-actin or GAPDH.

Conclusion

This compound is a highly selective and potent inhibitor of the Mediator kinases CDK8 and CDK19. Its mechanism of action is centered on the direct inhibition of their kinase activity, leading to the modulation of transcriptional programs critical for cancer cell growth and survival. By disrupting key oncogenic signaling pathways such as Wnt/β-catenin and STAT, this compound effectively suppresses tumor growth in preclinical models.[1][2] Its favorable pharmacokinetic profile, including good oral bioavailability and tumor enrichment, further underscores its potential as a therapeutic agent.[2] The data and protocols presented here provide a comprehensive technical foundation for researchers and drug developers working to further elucidate and leverage the therapeutic potential of CDK8/19 inhibition in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Wnt Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WNT signaling in cancer: molecular mechanisms and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 11. This compound | CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

The Discovery and Development of Senexin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senexin C is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), key components of the Mediator complex that regulates gene transcription. Developed as a third-generation derivative of the initial lead compound Senexin A, this compound exhibits improved metabolic stability and a more sustained inhibition of its targets compared to its predecessors. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Rationale for Targeting CDK8/19

The Mediator complex is a multi-protein assembly that serves as a crucial bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in the regulation of transcription.[1] The CDK module of the Mediator complex, which includes either CDK8 or its paralog CDK19, Cyclin C, MED12, and MED13, acts as a molecular switch, modulating the output of various signaling pathways implicated in cancer and other diseases.[1][2] Elevated expression of CDK8 or CDK19 has been observed in a range of malignancies, including colorectal, breast, and prostate cancers, making them attractive targets for therapeutic intervention.[1]

The development of selective CDK8/19 inhibitors has been a focus of drug discovery efforts. Early compounds like Senexin A, identified through high-throughput screening, demonstrated the potential of targeting these kinases to modulate tumor-promoting paracrine activities.[3] However, limitations in potency and metabolic stability necessitated further optimization, leading to the development of Senexin B and subsequently, the quinoline-6-carbonitrile-based inhibitor, this compound.[2][4]

The Discovery and Optimization of this compound

This compound was rationally designed through a structure-guided strategy aimed at improving the potency and pharmacokinetic properties of the earlier quinazoline-based inhibitors, Senexin A and B.[2][4] Based on simulated drug-target docking models, a library of quinoline-Senexin derivatives was synthesized and screened to establish a clear structure-activity relationship (SAR).[2][4] This iterative process of design, synthesis, and biological evaluation led to the identification of compound 20a, designated this compound, as the lead candidate with optimized inhibitory activity and drug-like properties.[2]

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition and Binding Affinity of this compound

| Target | Assay Type | Metric | Value (nM) | Reference |

| CDK8/CycC | Kinase Inhibition | IC50 | 3.6 | [5] |

| CDK8/CycC | Binding Affinity | Kd | 1.4 | [5][6] |

| CDK19/CycC | Binding Affinity | Kd | 2.9 | [5][6] |

| CDK8 | ATP Competition Binding | Kd | 55 | [2][7] |

| CDK19 | ATP Competition Binding | Kd | 44 | [2][7] |

| HASPIN | ATP Competition Binding | Kd | 1000 | [2][7] |

| MAP4K2 | ATP Competition Binding | Kd | 940 | [2][7] |

| MYO3B | ATP Competition Binding | Kd | >30,000 | [2][7] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Metric | Value (nM) | Reference |

| 293-NFκB-Luc | NF-κB Reporter | IC50 | 56 | [5] |

| MV4-11-Luc | Cell Growth | IC50 | 108 | [5] |

Table 3: In Vivo Pharmacokinetics of this compound in Balb/c Mice

| Administration Route | Dose (mg/kg) | Bioavailability | Key Finding | Reference |

| Intravenous (i.v.) | 2.5 | N/A | High volume of distribution | [2][5] |

| Oral (p.o.) | 100 | Good | Strong tumor-enrichment | [2][5] |

Table 4: Metabolic Stability of Senexin B vs. This compound

| Compound | Assay | Metric | Value (mL/min/10^6 cells) | Reference |

| Senexin B | Human Hepatocytes | Intrinsic Clearance (Clint) | 0.0198 | [2] |

| This compound | Human Hepatocytes | Intrinsic Clearance (Clint) | 0.00639 | [2] |

Key Experimental Protocols

The following sections provide an overview of the methodologies used to generate the data presented above.

In Vitro Kinase Inhibition and Binding Assays

-

Lanthascreen™ Eu Kinase Binding Assay: This assay was employed to determine the in vitro CDK8 inhibitory activity of the synthesized compounds.[2] The assay measures the binding of the inhibitor to the kinase, providing a measure of its potency.

-

KINOMEscan™ Screening Assay: To assess the selectivity of this compound, it was tested at a concentration of 2 µM against a panel of 468 human kinases.[2] This competition binding assay quantifies the ability of the compound to displace a ligand from the active site of each kinase.

-

Binding Kinetics (KINETICfinder®): To understand the binding dynamics, the on-rate, off-rate, and residence time of this compound with CDK8/CycC and CDK19/CycC were determined.[1] This platform provides a more detailed understanding of the drug-target interaction beyond simple affinity measurements.

Cell-Based Assays

-

293-NFκB-Luc Reporter Assay: To evaluate the cellular activity of this compound on a relevant signaling pathway, a stable 293 cell line expressing a luciferase reporter driven by an NF-κB response element was utilized.[2] Cells were treated with the compound, and the inhibition of TNF-α induced luciferase activity was measured.

-

Cell Viability/Growth Assays: The effect of this compound on the growth of cancer cell lines, such as the MV4-11 acute myeloid leukemia line, was assessed.[5] Cells were treated with a range of compound concentrations, and cell viability was determined after a defined incubation period.

-

Drug Wash-off Assay: To evaluate the durability of target inhibition, cells were pre-treated with this compound, the compound was then washed out, and the recovery of CDK8/19-dependent gene expression (e.g., MYC) was monitored over time via qPCR.[2]

In Vivo Pharmacokinetics and Efficacy Studies

-

Animal Models: Animal studies were conducted in accordance with institutional guidelines.[2] For pharmacokinetic and pharmacodynamic studies, Balb/c mice bearing subcutaneous CT26 colon carcinoma tumors were used.[2][5] For efficacy studies, a systemic model of MV4-11 human acute myeloid leukemia in NSG mice was employed.[1][2]

-

Drug Administration and Sample Collection: this compound was administered either intravenously or orally at specified doses.[5] At various time points, blood and tumor tissues were collected to measure drug concentrations.[2]

-

Bioanalytical Method: The concentrations of this compound in plasma and tissue homogenates were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the selective inhibition of CDK8 and CDK19. These kinases are integral to the Mediator complex, which regulates the transcription of a multitude of genes by phosphorylating transcription factors and components of the RNA polymerase II complex.[1][2] By inhibiting CDK8/19, this compound can modulate the activity of several key signaling pathways that are often dysregulated in cancer.

Caption: CDK8/19 signaling pathways modulated by this compound.

Caption: Workflow for the discovery and development of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective CDK8/19 inhibitors. Its improved potency, metabolic stability, and favorable pharmacokinetic profile make it a valuable tool for further investigating the therapeutic potential of targeting the Mediator complex in cancer and other diseases.[2][4] The preclinical data strongly support its continued development, and ongoing and future studies will be crucial to defining its clinical utility. While Senexin B was the first selective CDK8/19 inhibitor to enter clinical trials, the enhanced properties of this compound position it as a promising next-generation therapeutic candidate.[1]

References

- 1. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]

- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]

- 7. This compound | CDK | TargetMol [targetmol.com]

Senexin C: A Selective CDK8/19 Inhibitor for Advanced Research and Drug Development

An In-depth Technical Guide

Introduction

Senexin C is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2][3][4] These kinases are key components of the Mediator complex, a crucial regulator of gene transcription by RNA Polymerase II.[5][6][7] Unlike other members of the CDK family that are primarily involved in cell cycle progression, CDK8 and CDK19 act as transcriptional co-regulators, influencing a multitude of signaling pathways implicated in cancer and other diseases.[1][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK8/19.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of CDK8 and CDK19.[1] By blocking the kinase activity of CDK8/19 within the Mediator complex, this compound modulates the expression of a specific subset of genes, rather than causing a global shutdown of transcription.[1][6] The CDK8/19-Mediator complex influences the phosphorylation of various transcription factors and components of the transcriptional machinery, thereby fine-tuning gene expression in response to a variety of cellular signals.[6][8]

Quantitative Inhibitory Data

The inhibitory activity and binding affinity of this compound against CDK8 and CDK19 have been characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Target | Assay Type | Value | Reference |

| CDK8/CycC | IC50 | 3.6 nM | [2][3] |

| CDK8/CycC | Kd | 1.4 nM | [1][2][3] |

| CDK19/CycC | Kd | 2.9 nM | [1][2][3] |

| 293-NFκB-Luc cells | IC50 | 56 nM | [2][9] |

| MV4-11-Luc cells | IC50 | 108 nM | [2][9] |

Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound.

This compound demonstrates high selectivity for CDK8 and CDK19 over other kinases, including other members of the CDK family. A KINOMEscan™ profiling assay against 468 human kinases revealed that at a concentration of 2 µM, this compound showed greater than 85% inhibition only for CDK8 and CDK19.[1]

| Kinase | Percent Inhibition at 2 µM |

| CDK8 | >85% |

| CDK19 | >85% |

| HASPIN | >35% |

| MAP4K2 | >35% |

| MYO3B | >35% |

Table 2: Kinase Selectivity Profile of this compound.[1]

Signaling Pathways

CDK8 and CDK19 are implicated in the regulation of several critical signaling pathways. This compound, by inhibiting these kinases, can modulate the activity of these pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[3][10] CDK8 has been identified as an oncogene in colorectal cancer that positively regulates β-catenin-driven transcription.[3][11]

STAT Signaling Pathway

Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that are activated by cytokines and growth factors. CDK8 has been shown to phosphorylate STAT1 on serine 727 (S727), a modification that is important for its transcriptional activity.[6][12] this compound treatment leads to a reduction in STAT1 S727 phosphorylation, indicating a direct role in modulating STAT signaling.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the IC50 of this compound against CDK8/CycC.[13]

Materials:

-

CDK8/cyclin C enzyme

-

LanthaScreen™ Eu-anti-Tag antibody

-

Kinase Tracer

-

Kinase Buffer A (5X)

-

This compound (or other test compound)

-

384-well plate

-

Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

-

Prepare a 1X solution of Kinase Buffer A.

-

Prepare a 3X solution of the test compound (this compound) in 1X Kinase Buffer A with 3% DMSO. Perform serial dilutions to create a dose-response curve.

-

Prepare a 3X mixture of CDK8/cyclin C and Eu-anti-Tag antibody in 1X Kinase Buffer A.

-

Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A.

-

Add 5 µL of the 3X test compound solution to the wells of the 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well to initiate the reaction.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a FRET-capable plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 11. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ulab360.com [ulab360.com]

The Role of Senexin C in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senexin C is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. These kinases are critical components of the Mediator complex, a key regulator of transcription by RNA Polymerase II (Pol II). By targeting the CDK8/19 module of the Mediator complex, this compound modulates the expression of a specific subset of genes, many of which are implicated in cancer and other diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in various signaling pathways, and its effects on transcriptional regulation, supported by quantitative data and detailed experimental protocols.

Introduction to the Mediator Complex and the Role of CDK8/19

The Mediator complex is a large, multi-protein assembly that acts as a bridge between gene-specific transcription factors and the general transcription machinery, including RNA Pol II.[1][2] It is essential for the regulation of most protein-coding and non-coding RNA genes.[1] The Mediator complex can be structurally and functionally divided into four modules: the head, middle, tail, and a dissociable kinase module.[3]

The kinase module consists of CDK8 or its paralog CDK19, Cyclin C (CCNC), MED12, and MED13.[4][5] The CDK8/19 module can reversibly associate with the core Mediator complex and is generally involved in both positive and negative regulation of transcription.[4][5] CDK8 and CDK19 are not involved in cell cycle progression like other CDKs; instead, they regulate transcription by phosphorylating transcription factors and components of the transcription machinery.[6][7] Elevated expression of CDK8 and CDK19 has been observed in various cancers, making them attractive therapeutic targets.[8]

This compound: A Selective CDK8/19 Inhibitor

This compound is a quinoline-6-carbonitrile-based compound that exhibits potent and selective inhibitory activity against CDK8 and CDK19.[6][9] It was developed as an optimized derivative of earlier Senexin compounds (Senexin A and B) with improved metabolic stability and a more sustained inhibition of CDK8/19-dependent gene expression.[6][9]

Biochemical and Cellular Activity

This compound demonstrates high potency in both biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Biochemical Activity of this compound against CDK8 and CDK19

| Target | Assay Type | Metric | Value (nM) | Reference |

| CDK8/CycC | Kinase Assay | IC50 | 3.6 | [10][11] |

| CDK8/CycC | Binding Assay | Kd | 1.4 | [10][11] |

| CDK19/CycC | Binding Assay | Kd | 2.9 | [10][11] |

| CDK8 | ATP-competitive Binding | Kd | 55 | [6] |

| CDK19 | ATP-competitive Binding | Kd | 44 | [6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Metric | Value (nM) | Reference |

| 293-NFκB-Luc | NF-κB Reporter Assay | IC50 | 56 | [10] |

| MV4-11-Luc | Leukemia Cell Growth | IC50 | 108 | [10] |

Table 3: Kinase Selectivity of this compound

A KINOMEscan screening assay of this compound at 2 µM against 468 human kinases demonstrated high selectivity for CDK8 and CDK19.[6] Off-target kinases with significant binding are listed below.

| Off-Target Kinase | Metric | Value (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | HASPIN | Kd | 1000 |[6][12] | | MAP4K2 | Kd | 940 |[6][12] | | MYO3B | Kd | > 30,000 |[6][12] |

Mechanism of Action: Transcriptional Regulation

This compound exerts its effects by inhibiting the kinase activity of CDK8 and CDK19 within the Mediator complex. This inhibition leads to changes in the phosphorylation status of key transcription factors and components of the transcriptional machinery, ultimately altering gene expression.

Core Signaling Pathway

The primary mechanism of this compound involves its interaction with the CDK8/19 module of the Mediator complex, which in turn influences the phosphorylation of RNA Polymerase II and various transcription factors.

Caption: Mechanism of this compound in transcriptional regulation.

Impact on Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways implicated in cancer and inflammation.

-

NF-κB Pathway: CDK8/19 potentiates the activity of NF-κB, a key regulator of inflammation and cell survival.[7][13] Inhibition of CDK8/19 by this compound suppresses the induction of NF-κB target genes, such as those encoding pro-inflammatory cytokines like IL-8 (CXCL8).[6][13]

-

STAT Pathway: CDK8 can phosphorylate STAT1 at Ser727, a modification that can modulate its transcriptional activity.[4][14] Treatment with this compound has been shown to decrease STAT1 S727 phosphorylation.[4][14]

-

Wnt/β-catenin Pathway: CDK8 is a known positive regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.[6]

-

Androgen Receptor (AR) Signaling: In castration-resistant prostate cancer, CDK8/19 inhibition has been shown to affect AR signaling and suppress tumor growth.[15]

Regulation of Super-Enhancers

Super-enhancers (SEs) are clusters of enhancer elements that drive high levels of transcription of genes crucial for cell identity and disease states, including cancer.[16][17][18] The Mediator complex, including the CDK8/19 module, is highly enriched at SEs.[5][16] By inhibiting CDK8/19, this compound can modulate the activity of SEs, leading to the downregulation of key oncogenes.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This protocol is a general guideline for determining the IC50 of this compound against CDK8/CycC.

Caption: Workflow for an in vitro kinase assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a reaction mixture containing recombinant CDK8/Cyclin C protein, a suitable kinase buffer, and a peptide substrate.

-

Inhibitor Pre-incubation: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mixture and pre-incubate to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: Terminate the reaction and detect the amount of product (e.g., ADP) formed. The ADP-Glo™ Kinase Assay (Promega) is a commonly used method.

-

Data Analysis: Normalize the results to the vehicle control and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NF-κB Reporter Assay

This protocol describes a method to measure the effect of this compound on NF-κB-dependent transcription in cells.

Methodology:

-

Cell Culture: Culture 293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element (293-NFκB-Luc).

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified pre-incubation period (e.g., 1-3 hours).

-

Pathway Induction: Induce the NF-κB pathway by adding an agonist such as TNF-α (e.g., 10 ng/mL).

-

Incubation: Incubate the cells for a further period (e.g., 6-8 hours) to allow for luciferase expression.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the IC50 value as described for the kinase assay. To confirm target selectivity, the assay can be performed in parallel with CDK8/19 double-knockout (dKO) cells, where this compound should have no effect.[6]

Gene Expression Analysis by qPCR

This protocol details the measurement of changes in mRNA levels of target genes following this compound treatment.

Caption: Workflow for gene expression analysis by qPCR.

Methodology:

-

Cell Treatment: Culture cells (e.g., 293 or a cancer cell line of interest) and treat with this compound (e.g., 1 µM) or DMSO for a specific duration (e.g., 3 hours).[6][10] If studying induced gene expression, add the stimulus (e.g., TNF-α) for the appropriate time.

-

RNA Extraction: Harvest the cells, lyse them, and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using a qPCR instrument, SYBR Green master mix, and primers specific for the target genes (e.g., MYC, CXCL8) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Studies and Therapeutic Potential

This compound is orally bioavailable and has demonstrated a favorable pharmacokinetic profile with significant tumor enrichment.[6][9] In preclinical models, this compound has shown efficacy in suppressing tumor growth.

Table 4: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| MV4-11 AML | NSG mice | 40 mg/kg, p.o., BID for 4 weeks | Strong suppression of systemic tumor growth with good tolerability | [6][10] |

| CT26 Colon Carcinoma | Balb/c mice | 100 mg/kg, p.o. | Favorable tumor PK profile and PD marker response | [6] |

| Triple-Negative Breast Cancer (TNBC) | Xenograft models | Not specified | Suppressed primary tumor growth and metastases | [19] |

These findings highlight the potential of this compound as a therapeutic agent, particularly in cancers where CDK8/19 activity is a key driver of the disease. It has also shown promise in overcoming resistance to other targeted therapies.[19][20]

Conclusion

This compound is a highly selective and potent inhibitor of the transcriptional kinases CDK8 and CDK19. Its mechanism of action, centered on the modulation of the Mediator complex, allows for the specific regulation of gene expression programs involved in oncogenesis, inflammation, and therapeutic resistance. The robust preclinical data, including its favorable pharmacokinetic properties and anti-tumor efficacy, underscore the therapeutic potential of targeting CDK8/19 with this compound. This guide provides a comprehensive technical foundation for researchers and drug development professionals working with this promising therapeutic agent.

References

- 1. The Mediator complex and transcription regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mediator (coactivator) - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]

- 9. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]

- 12. This compound | CDK | TargetMol [targetmol.com]

- 13. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Super-enhancers include classical enhancers and facilitators to fully activate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dissecting super-enhancer hierarchy based on chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of super-enhancers in cancer metastasis: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. firstwordpharma.com [firstwordpharma.com]

- 20. pnas.org [pnas.org]

Unveiling the Molecular Interactions of Senexin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senexin C is a potent, selective, and orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] These kinases are key components of the Mediator complex, a crucial multiprotein assembly that regulates the transcription of genes by RNA polymerase II.[5] By modulating the activity of various transcription factors, the CDK8/19 module plays a significant role in cellular signaling pathways implicated in cancer and other diseases.[6] This technical guide provides a comprehensive overview of the biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Biological Targets: CDK8 and CDK19

The primary biological targets of this compound are the transcriptional kinases CDK8 and CDK19.[1][2] this compound exhibits high-affinity binding and potent inhibition of both kinases, leading to the modulation of downstream signaling events.

Quantitative Data Presentation

The inhibitory activity and binding affinity of this compound for its primary targets and potential off-targets have been characterized through various biochemical and cell-based assays. The data below is summarized for comparative analysis.

Table 1: In Vitro Kinase Inhibition and Binding Affinity of this compound

| Target | Assay Type | Metric | Value (nM) | Source(s) |

| CDK8/CycC | Kinase Assay | IC50 | 3.6 | [7] |

| CDK8/CycC | Binding Assay | Kd | 1.4 | [5][7] |

| CDK19/CycC | Binding Assay | Kd | 2.9 | [5][7] |

| CDK8 | KINOMEscan | Kd | 55 | [1] |

| CDK19 | KINOMEscan | Kd | 44 | [1] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line / Assay | Metric | Value (nM) | Source(s) |

| 293-NFκB-Luc | IC50 | 56 | [7] |

| MV4-11-Luc | IC50 | 108 | [7] |

Table 3: Selectivity Profile of this compound (KINOMEscan at 2 µM)

| Off-Target Kinase | % Inhibition | Binding Constant (Kd) | Source(s) |

| HASPIN | >35% | 1000 nM | [1] |

| MAP4K2 | >35% | 940 nM | [1] |

| MYO3B | >35% | >30,000 nM | [1] |

Note: The KINOMEscan assay was performed against a panel of 468 human kinases. Only kinases with significant inhibition are listed.

Key Signaling Pathways Modulated by this compound

Inhibition of CDK8/19 by this compound has been shown to impact critical signaling pathways, primarily by altering the phosphorylation state and subsequent activity of key transcription factors.

STAT1 Signaling Pathway

CDK8 and CDK19 are known to phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727).[2][8] This phosphorylation event is crucial for modulating the transcriptional activity of STAT1 in response to signals like interferon-gamma (IFN-γ).[9] this compound treatment leads to a reduction in both basal and IFN-γ-induced STAT1 S727 phosphorylation, thereby regulating the expression of IFN-responsive genes.[9][10]

Caption: this compound inhibits CDK8/19, blocking STAT1 S727 phosphorylation.

NF-κB Signaling Pathway

The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Upon stimulation by signals such as TNFα, NF-κB translocates to the nucleus and initiates the transcription of target genes.[3][11] CDK8 and CDK19 are co-recruited with NF-κB to the promoters of responsive genes.[3] The kinase activity of CDK8/19 is required for the phosphorylation of the RNA Polymerase II C-terminal domain, a step necessary for efficient transcriptional elongation.[3][12] By inhibiting CDK8/19, this compound suppresses the elongation of NF-κB-induced transcription, particularly affecting newly induced, rather than basal, gene expression.[3][11]

Caption: this compound blocks NF-κB-driven transcription by inhibiting CDK8/19.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. The following sections outline the core experimental protocols used to characterize this compound.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified CDK8/CycC or CDK19/CycC. A common method is the ADP-Glo™ Kinase Assay.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase assay buffer, the purified recombinant CDK8/CycC enzyme, and a suitable peptide substrate.

-

Compound Addition: Add this compound at various concentrations (typically a serial dilution) to the reaction wells. Include a DMSO vehicle control.

-

Initiation: Start the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity). Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Culture: Plate cells stably transfected with an NF-κB-driven luciferase reporter construct (e.g., 293-NFκB-Luc) in a 96-well plate and incubate overnight.[7][13]

-

Compound Treatment: Pre-treat the cells with a range of this compound concentrations for a specified duration (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by adding an agonist like TNFα to the wells (in the continued presence of this compound).[14] Incubate for an appropriate time (e.g., 6-24 hours).[14][15]

-

Cell Lysis: Remove the media and lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Transfer the cell lysate to an opaque assay plate. Add a luciferase assay reagent containing luciferin substrate.

-

Data Analysis: Measure the luminescent signal with a luminometer. Normalize the NF-κB-driven firefly luciferase signal to a constitutively expressed control reporter (e.g., Renilla luciferase) if using a dual-reporter system.[16] Calculate the IC50 value based on the inhibition of TNFα-induced luciferase activity.

Western Blotting for Phospho-STAT1 (S727)

This technique is used to directly observe the effect of this compound on the phosphorylation status of STAT1 in cells.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., VCaP prostate cancer cells) to a suitable confluency.[10] Treat the cells with this compound or vehicle control for a defined period. In some wells, co-treat with IFN-γ to stimulate the pathway.[10]

-

Protein Extraction: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[18][19]

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17]

-

Incubate the membrane with a primary antibody specific for phospho-STAT1 (S727).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

For a loading control, re-probe the membrane with an antibody for total STAT1 or a housekeeping protein like β-actin.[19]

-

-

Detection and Analysis: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative change in STAT1 S727 phosphorylation upon treatment with this compound.

References

- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 17. researchgate.net [researchgate.net]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

Senexin C: A Deep Dive into its Impact on Signal Transduction Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Senexin C is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, a crucial transcriptional co-regulator. By inhibiting CDK8/19, this compound modulates the activity of several signal transduction pathways implicated in cancer and cellular senescence, making it a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on key signaling pathways, detailed experimental protocols for its characterization, and visualizations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of the Mediator Kinase Module

This compound exerts its effects by targeting the kinase activity of CDK8 and its close paralog CDK19. These kinases, in complex with Cyclin C, form the CDK module of the larger Mediator complex. The Mediator complex acts as a bridge between transcription factors and RNA Polymerase II (Pol II), thereby regulating gene expression. The CDK8/19 module can phosphorylate the C-terminal domain (CTD) of Pol II and various transcription factors, influencing transcriptional initiation and elongation. This compound, by binding to the ATP-binding pocket of CDK8 and CDK19, prevents these phosphorylation events, leading to a modulation of gene expression programs controlled by various signaling pathways.

Quantitative Efficacy of this compound

The potency and selectivity of this compound have been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Target | Assay Type | Value | Reference(s) |

| CDK8/CycC | Kinase Assay | IC50: 3.6 nM | [1] |

| CDK8/CycC | Binding Assay | Kd: 1.4 nM | [1] |

| CDK19/CycC | Binding Assay | Kd: 2.9 nM | [1] |

| Table 1: In Vitro Inhibitory Activity of this compound against CDK8 and CDK19. |

| Cell Line | Assay Type | Value | Reference(s) |

| 293-NFκB-Luc | NF-κB Reporter Assay | IC50: 56 nM | [2] |

| MV4-11 (Leukemia) | Cell Growth Assay | IC50: 108 nM | [2] |

| Table 2: Cellular Activity of this compound. |

Impact on Key Signal Transduction Pathways

This compound's inhibition of CDK8/19 has been shown to significantly impact several critical signaling pathways, most notably the NF-κB and STAT1 pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Upon stimulation by signals such as TNFα, the NF-κB p65/p50 dimer translocates to the nucleus and initiates the transcription of target genes. CDK8/19 are co-recruited with NF-κB to the promoters of these genes and are required for efficient transcriptional elongation through phosphorylation of the RNA Pol II CTD. This compound, by inhibiting CDK8/19, suppresses the induction of a subset of NF-κB target genes, particularly those involved in inflammation and tumor promotion, such as CXCL1, CXCL2, and IL8[3][4].

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

Senexin C: A Technical Guide to its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senexin C is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] These kinases are key components of the Mediator complex, a crucial regulator of transcription by RNA Polymerase II.[5] By inhibiting CDK8/19, this compound modulates the activity of several oncogenic signaling pathways and demonstrates significant anti-tumor activity in preclinical models.[2][5] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, detailed experimental protocols for its characterization, and a summary of its quantitative biochemical and cellular activities.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of CDK8 and its paralog CDK19.[2] These kinases are part of the CDK module of the Mediator complex, which also includes Cyclin C, MED12, and MED13. The CDK module functions as a molecular bridge, conveying signals from transcription factors to the core transcriptional machinery. By inhibiting CDK8/19, this compound prevents the phosphorylation of their downstream targets, which include various transcription factors and components of the RNA Polymerase II complex. This leads to the modulation of gene expression programs controlled by these pathways.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity and binding affinity.

Table 1: In Vitro Kinase Inhibition and Binding Affinity of this compound

| Target | Assay Type | Value | Reference |

| CDK8/CycC | Kinase Assay (IC50) | 3.6 nM | [1] |

| CDK8/CycC | Binding Assay (Kd) | 1.4 nM | [1][4] |

| CDK19/CycC | Binding Assay (Kd) | 2.9 nM | [1][4] |

| CDK8 | ATP Competition Binding Assay (Kd) | 55 nM | [2][6] |

| CDK19 | ATP Competition Binding Assay (Kd) | 44 nM | [2][6] |

| HASPIN | Off-target Kinase Binding (Kd) | 1000 nM | [2][6] |

| MAP4K2 | Off-target Kinase Binding (Kd) | 940 nM | [2][6] |

| MYO3B | Off-target Kinase Binding (Kd) | > 30,000 nM | [2][6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Value (IC50) | Reference |

| 293-NFκB-Luc | NF-κB Reporter Assay | 56 nM | [1] |

| MV4-11-Luc | Leukemia Cell Growth | 108 nM | [1] |

Modulated Cellular Pathways

This compound has been shown to modulate several key signaling pathways implicated in cancer development and progression.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CDK8/19 have been shown to potentiate NF-κB-induced transcription.[7] this compound treatment can suppress the induction of NF-κB target genes, such as CXCL8, in response to stimuli like TNF-α.[2]

Caption: this compound inhibits CDK8/19, blocking NF-κB-mediated gene transcription.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and is frequently dysregulated in cancer. CDK8 has been identified as a positive regulator of β-catenin-driven transcription.[2][8] Inhibition of CDK8/19 by this compound can therefore attenuate the expression of Wnt target genes, such as c-MYC and Cyclin D1.[9]

Caption: this compound blocks Wnt/β-catenin signaling by inhibiting CDK8/19.

p53 Signaling Pathway

The tumor suppressor p53 is a master regulator of cell cycle arrest and apoptosis in response to cellular stress.[10] CDK8/19 can negatively regulate p53 activity.[11][12] Therefore, inhibition of CDK8/19 with this compound may enhance p53-mediated tumor suppression.

Caption: this compound may enhance p53 activity by inhibiting its negative regulators, CDK8/19.

Experimental Protocols

In Vitro Kinase Assay

This protocol is for determining the IC50 of this compound against CDK8/CycC.

Caption: Workflow for in vitro CDK8/CycC kinase assay.

Methodology:

-

Reagents: Recombinant human CDK8/CycC, suitable peptide substrate (e.g., based on STAT1), ATP, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and this compound dilutions.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).[13]

-

Stop the reaction according to the detection kit's protocol (e.g., by adding a kinase inhibitor or EDTA).[14]

-

Add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.

-

Western Blotting for Phospho-STAT1

This protocol details the detection of changes in STAT1 phosphorylation upon this compound treatment.[15]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HCT116) and allow them to adhere overnight.

-

Treat cells with this compound at various concentrations for a specified duration (e.g., 3 hours).[15]

-

Include a vehicle control (DMSO).

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against phospho-STAT1 (S727).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin).

-

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of cancer cells.[16][17][18]

Methodology:

-

Cell Plating: Seed cells (e.g., MV4-11) in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a highly selective and potent inhibitor of CDK8/19 with promising anti-cancer properties. Its ability to modulate critical oncogenic pathways, including NF-κB, Wnt/β-catenin, and p53 signaling, underscores its therapeutic potential. The experimental protocols provided herein offer a framework for researchers to further investigate the mechanism of action and efficacy of this compound in various cancer models. The comprehensive quantitative data and pathway diagrams serve as a valuable resource for drug development professionals exploring the therapeutic application of CDK8/19 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]

- 5. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]

- 6. This compound | CDK | TargetMol [targetmol.com]

- 7. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Wnt/β-catenin signaling pathway: A potential therapeutic target in the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CDK6 antagonizes p53-induced responses during tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Senexin C: A Technical Guide to a Selective CDK8/19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Senexin C, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This compound represents a significant advancement over previous generations of CDK8/19 inhibitors, demonstrating improved metabolic stability, oral bioavailability, and a favorable pharmacokinetic profile. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, serving as a vital resource for professionals in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

This compound, also referred to as compound 20a in initial publications, is a quinoline-6-carbonitrile derivative.[1][2] It was developed through a structure-guided design strategy to enhance the potency and metabolic stability of earlier quinazoline-based inhibitors like Senexin A and B.[1][2]

IUPAC Name: 4-{[2-(6-{[4-methylpiperazin-1-yl]carbonyl}naphthalen-2-yl)ethyl]amino}quinoline-6-carbonitrile[3]

Chemical Formula: C₂₈H₂₇N₅O[3][4]

Molecular Weight: 449.55 g/mol [4][5][6]

Appearance: Off-white to light yellow solid[4]

Quantitative Data Summary

This compound's potency and selectivity have been characterized across various biochemical and cell-based assays. The following table summarizes key quantitative metrics.

| Parameter | Target/System | Value (nM) | Assay Type | Reference |

| IC₅₀ | CDK8/CycC | 3.6 | Kinase Assay | [4][7][8] |

| IC₅₀ | 293-NFκB-Luc Cells | 56 | Cell-based Reporter Assay | [4] |

| IC₅₀ | MV4-11-Luc Cells | 108 | Cell-based Reporter Assay | [4] |

| Kd | CDK8/CycC | 1.4 | KINETICfinder TR-FRET | [4][7][8] |

| Kd | CDK19/CycC | 2.9 | KINETICfinder TR-FRET | [4][7][8] |

| Kd | CDK8 | 55 | DiscoverX Competition Binding | [1][6] |

| Kd | CDK19 | 44 | DiscoverX Competition Binding | [1][6] |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the target's activity. Kd (dissociation constant) values represent the concentration at which 50% of the ligand is bound to the target, indicating binding affinity.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that selectively targets the kinase activity of CDK8 and its paralog CDK19.[1] These kinases are components of the Mediator complex, a crucial multi-protein assembly that regulates the transcription of genes by RNA polymerase II.[1][9] By inhibiting CDK8/19, this compound modulates the transcription of genes downstream of various oncogenic signaling pathways, including those driven by STAT transcription factors and NF-κB.[1] This targeted inhibition can suppress tumor growth and oncogenic signaling without causing the broad toxicity associated with inhibiting cell-cycle CDKs.[1]

Caption: this compound inhibits CDK8/19, blocking STAT phosphorylation and gene transcription.

Experimental Protocols Overview

Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, this section outlines the principles behind the key assays used to characterize this compound.

Kinase Activity and Binding Assays

-

Objective: To determine the potency and selectivity of this compound against CDK8/19 and a broad panel of other human kinases.

-

Methodology:

-

KINOMEscan™ (DiscoverX): This is a competition-based binding assay. This compound is tested at a fixed concentration (e.g., 2 µM) against hundreds of human kinases. The amount of inhibitor bound to each kinase is measured, providing a broad selectivity profile.[1] For kinases showing significant inhibition, a dose-response analysis is performed to calculate the dissociation constant (Kd).[1][6]

-

TR-FRET Kinetic Assay (Enzymlogic): This assay measures the binding kinetics (on-rate, off-rate) and residence time of this compound with recombinant CDK8/CycC and CDK19/CycC proteins.[1][9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a sensitive method to determine binding affinity (Kd) in real-time.[1]

-

Cell-Based Assays

-

Objective: To confirm that this compound can enter cells and inhibit its target in a biological context, leading to a functional downstream effect.

-

Methodology:

-

NF-κB Luciferase Reporter Assay: HEK293 cells are engineered to express a luciferase reporter gene under the control of an NF-κB-responsive promoter.[1] Cells are treated with an NF-κB activator (like TNF-α) in the presence of varying concentrations of this compound.[1] The inhibition of luciferase activity indicates that this compound is blocking the CDK8/19-dependent transcription downstream of NF-κB signaling. The IC₅₀ is then calculated.[4]

-

Cell Viability/Growth Assay: Cancer cell lines known to be dependent on CDK8/19 signaling (e.g., MV4-11 acute myeloid leukemia) are treated with this compound.[1][2][4] Cell viability or proliferation is measured over time using reagents like MTT or CellTiter-Glo®. This determines the compound's anti-proliferative effect.

-

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

-

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models and to confirm target engagement in tumors.

-

Methodology:

-

PK Analysis: this compound is administered to tumor-bearing mice (e.g., Balb/c mice with CT26 colon carcinoma xenografts) either intravenously or orally.[1][6] Blood and tumor tissue are collected at various time points, and the concentration of this compound is measured using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This determines its bioavailability and tumor-enrichment profile.[1]

-

PD Analysis: Following treatment with this compound, tumor tissues are harvested. The expression levels of known CDK8/19-dependent target genes (e.g., CCL12) are measured using quantitative PCR (qPCR). A reduction in the expression of these marker genes confirms that the drug is inhibiting its target in the tumor.[1]

-

References

- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C28H27N5O | CID 146403432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | CDK | TargetMol [targetmol.com]

- 7. This compound | CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]

- 8. probechem.com [probechem.com]

- 9. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]

The Impact of Senexin C on Gene Expression Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senexin C is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), two key regulators of transcription. By targeting the CDK-Mediator complex, this compound modulates the expression of a wide array of genes involved in critical cellular processes, including cell cycle progression, differentiation, and inflammation. This technical guide provides an in-depth overview of the effects of this compound on global gene expression profiles. It details the molecular mechanisms of action, summarizes key changes in gene expression across different cancer models, and provides comprehensive experimental protocols for assessing these changes. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of CDK8/19 inhibition.

Introduction: this compound and the CDK-Mediator Complex

The Mediator complex is a multi-protein assembly that acts as a crucial bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby playing a central role in the regulation of transcription. The CDK module of the Mediator, which includes CDK8 or its paralog CDK19, Cyclin C, MED12, and MED13, can associate with the core Mediator to either positively or negatively regulate Pol II activity.

This compound is a small molecule inhibitor that selectively targets the kinase activity of CDK8 and CDK19.[1] By inhibiting these kinases, this compound prevents the phosphorylation of their downstream targets, which include transcription factors and components of the Pol II complex. This leads to alterations in the transcriptional landscape of the cell, providing a therapeutic avenue for diseases driven by aberrant gene expression, such as cancer.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of the ATP-binding pocket of CDK8 and CDK19. This inhibition prevents the transfer of phosphate groups to substrate proteins. The consequences of this inhibition are multifaceted and impact several key signaling pathways.

Impact on NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Studies have shown that CDK8/19 inhibition by Senexin compounds can significantly attenuate the transcriptional activity of NF-κB.[2][3] While this compound does not prevent the nuclear translocation of NF-κB, it blocks the expression of a subset of NF-κB target genes, including pro-inflammatory cytokines and chemokines.[4]

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. CDK8 has been shown to phosphorylate STAT3, enhancing its transcriptional activity. This compound, by inhibiting CDK8, can reduce STAT3-mediated gene expression, thereby counteracting its oncogenic functions.[5]

Effects of this compound on Gene Expression Profiles

The inhibition of CDK8/19 by this compound leads to widespread changes in gene expression. These changes are highly context-dependent, varying with cell type and the specific oncogenic drivers. The following tables summarize representative data from studies on related Senexin compounds (Senexin A and B), which are expected to have similar effects to this compound due to their shared mechanism of action.

Gene Expression Changes in Prostate Cancer Cells

In prostate cancer models, CDK8/19 inhibition has been shown to affect androgen receptor (AR) signaling and other key pathways. The following table illustrates the kind of gene expression changes observed in prostate cancer cell lines treated with a CDK8/19 inhibitor.

| Gene Symbol | Function | Fold Change (Illustrative) | p-value (Illustrative) |

| Down-regulated | |||

| KLK3 | Prostate-specific antigen, AR target | -2.5 | < 0.01 |

| TMPRSS2 | AR target gene, involved in prostate cancer | -2.1 | < 0.01 |

| MYC | Oncogene, cell cycle progression | -1.8 | < 0.05 |

| Up-regulated | |||

| CDKN1A (p21) | Cell cycle inhibitor | +2.3 | < 0.01 |

| BTG2 | Anti-proliferative protein | +2.0 | < 0.05 |

Gene Expression Changes in Acute Myeloid Leukemia (AML) Cells

In AML, CDK8/19 inhibition has been shown to suppress the expression of genes associated with super-enhancers, which are critical for maintaining the malignant state.[1]

| Gene Symbol | Function | Fold Change (Illustrative) | p-value (Illustrative) |

| Down-regulated | |||

| MYB | Oncogene, crucial for hematopoiesis | -3.0 | < 0.001 |

| BCL2 | Anti-apoptotic protein | -2.2 | < 0.01 |

| TAL1 | Transcription factor in hematopoiesis | -2.8 | < 0.001 |

| Up-regulated | |||

| ID2 | Inhibitor of DNA binding, differentiation | +2.5 | < 0.01 |

| CEBPA | Transcription factor, myeloid differentiation | +2.1 | < 0.05 |

Experimental Protocols

This section provides detailed methodologies for key experiments to analyze the effects of this compound on gene expression.

RNA Sequencing (RNA-Seq)

Objective: To obtain a global profile of gene expression changes in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at the desired concentration (e.g., 1-5 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: Prepare RNA-Seq libraries from high-quality RNA samples (RIN > 8) using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-